molecular formula C4H5N3O5 B13656044 1,2,5-Oxadiazol-3-amine oxalate

1,2,5-Oxadiazol-3-amine oxalate

Cat. No.: B13656044
M. Wt: 175.10 g/mol
InChI Key: VFJLSTGUHKELQA-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazol-3-amine oxalate is a high-purity chemical reagent offering researchers a stable and soluble form of the valuable 1,2,5-oxadiazol-3-amine (3-aminofurazan) scaffold. This compound and its derivatives are intensively investigated in diverse scientific fields due to their heterocyclic structure . In pharmaceutical research, the 1,2,5-oxadiazole (furazan) ring is a privileged structure used in the design of novel bioactive molecules. 1,2,5-Oxadiazol-3-amines with heterocyclic substituents are of significant interest for their valuable pharmacological activity , serving as key synthetic intermediates for developing potential therapeutic agents. In material science, derivatives of 1,2,5-oxadiazol-3-amine are explored as components in high-energy materials and energetic compositions . Their molecular structure contributes to high density and thermal stability, making them attractive for advanced applications . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C4H5N3O5

Molecular Weight

175.10 g/mol

IUPAC Name

1,2,5-oxadiazol-3-amine;oxalic acid

InChI

InChI=1S/C2H3N3O.C2H2O4/c3-2-1-4-6-5-2;3-1(4)2(5)6/h1H,(H2,3,5);(H,3,4)(H,5,6)

InChI Key

VFJLSTGUHKELQA-UHFFFAOYSA-N

Canonical SMILES

C1=NON=C1N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,2,5-Oxadiazol-3-amine Oxalate

General Synthetic Strategy Overview

The synthesis of 1,2,5-oxadiazole derivatives, including 1,2,5-oxadiazol-3-amine, typically involves cyclization reactions of appropriate precursors such as amidoximes, nitriles, or hydrazides under controlled conditions. The amino substitution at the 3-position is introduced either via direct amination or through the use of amino-containing precursors. Subsequent salt formation with oxalic acid yields the oxalate salt.

Key Synthetic Routes and Cyclization Mechanisms

Cyclization from Amidoximes and Organic Nitriles
  • Amidoximes react with organic nitriles under acidic or catalytic conditions to form 1,2,5-oxadiazole rings via a 1,3-dipolar cycloaddition mechanism. Nitrile oxides, generated in situ from amidoximes, undergo cyclization with nitriles to afford the oxadiazole core.

  • For example, Shreeve et al. reported the synthesis of 3-amino-substituted 1,2,5-oxadiazoles by cyclization of 3-amino-4-cyanofurazan with amidoxime intermediates in the presence of catalysts such as p-toluenesulfonic acid (TsOH) and zinc chloride (ZnCl2).

Reaction of 4-Aminofurazan-3-carbonitrile with Amino-1,2,5-oxadiazole Precursors
  • A notable approach involves heating 4-aminofurazan-3-carbonitrile with 4-amino-1,2,5-oxadiazole-3-carboxamide (AFCAO) neat or in solvents like butyl acetate or anisole, with catalysts such as ZnCl2 and HCl or collidine, to yield intermediates like 3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole (DAFO).

  • These intermediates can be oxidized and further processed to obtain the target amino-oxadiazole derivatives.

Salt Formation with Oxalic Acid
  • The free base 1,2,5-oxadiazol-3-amine is reacted with oxalic acid under mild conditions to form the oxalate salt. This step typically involves mixing the amine with an aqueous or alcoholic solution of oxalic acid, followed by crystallization.

Representative Synthetic Procedure

Step Reagents/Conditions Description Yield (%) Notes
1 4-Aminofurazan-3-carbonitrile + AFCAO, ZnCl2 + HCl, butyl acetate, 125°C Condensation and cyclization to form DAFO intermediate 55 Catalyzed reaction improves yield over neat heating
2 DAFO + Oxidant (e.g., MnO2 in acetic acid) Oxidation to amino-oxadiazole derivative Variable (up to 70-80% in alternate methods) Insolubility of intermediates can complicate oxidation
3 Amino-oxadiazole + Oxalic acid, aqueous/alcoholic solution Salt formation to yield this compound High (typically >80%) Crystallization facilitates purification

Alternative Synthetic Approaches

  • Direct amination of 1,2,5-oxadiazole precursors using gaseous ammonia in nonpolar solvents at low temperatures has been reported for related compounds.

  • Microwave-assisted synthesis has been explored for oxadiazole derivatives, offering rapid reaction times and good yields, although specific data for this compound is limited.

Detailed Research Findings and Analysis

Yield and Purity Considerations

  • The use of catalysts such as ZnCl2 and acid co-catalysts significantly enhances cyclization efficiency and yield.

  • Insolubility of intermediates like DAFO can pose challenges but also aids in purification by precipitation.

  • Oxidation steps require careful control to avoid side reactions; MnO2 in acetic acid is a commonly used oxidant.

Structural and Functional Implications

  • The amino substitution at the 3-position of the 1,2,5-oxadiazole ring increases nitrogen density and potential hydrogen bonding, affecting stability and energetic properties.

  • Formation of the oxalate salt improves compound stability and handling safety due to salt crystallinity and reduced volatility.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Advantages Challenges
Amidoxime + Nitrile Cyclization Amidoxime, Organic nitrile Acid catalyst (TsOH), ZnCl2 Mild heating, alkaline or acidic Moderate to High Direct ring formation, versatile Requires careful control of conditions
Condensation of 4-Aminofurazan-3-carbonitrile + AFCAO 4-Aminofurazan-3-carbonitrile, AFCAO ZnCl2, HCl or collidine 125-155°C, solvent (butyl acetate, anisole) 55-80% Scalable, higher yields Insoluble intermediates
Direct Amination BNFF-1 + NH3 gas Toluene solvent 0–5°C Moderate Simple reagents Limited scope reported
Salt Formation 1,2,5-Oxadiazol-3-amine + Oxalic acid Aqueous/alcoholic solution Room temperature High (>80%) Easy purification Requires pure amine precursor

Comparison with Similar Compounds

Table 1: Key 1,2,5-Oxadiazol-3-amine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties/Activities References
1,2,5-Oxadiazol-3-amine None (base structure) C₂H₂N₃O 84.05 N/A Core scaffold for derivatives
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 4-pyrrole group C₈H₁₁N₄O 179.21 72% Antiproliferative activity; mp 93–94°C
4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine 4-chlorophenyl C₈H₅ClN₃O 194.60 58% Precursor for antiplasmodial agents
4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-amine 4-nitrophenyl C₈H₅N₄O₃ 205.15 70% High-energy material; yellow solid
4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine 4-methylphenyl C₉H₈N₃O 174.18 93% Antioxidant and kinase inhibition
4,4′-Azobis-(1,2,5-oxadiazol-3-amine) Azo-linked dimer C₄H₄N₈O₂ 196.12 N/A Explosive performance (HEDC)

Key Observations:

  • Synthesis : Most derivatives are synthesized via condensation reactions with substituted aldehydes/ketones (e.g., 4-chlorobenzaldehyde) or α-diketones (e.g., 2,5-hexanedione). Yields range from 58% to 93%, influenced by reaction temperature and catalyst use (e.g., MgSO₄ in ionic liquids) .
  • Structural Impact : Substituents at the 4-position dictate properties. Electron-withdrawing groups (e.g., nitro) enhance energetic performance, while aromatic rings (e.g., phenyl, pyrrole) improve pharmacological activity .

Pharmacological Activity

  • Antiproliferative Effects : The pyrrole-substituted derivative (C₈H₁₁N₄O) inhibits proliferation in human cancer cell lines (e.g., HeLa) and sea urchin embryos, likely via DNA intercalation or kinase inhibition .
  • Anti-Plasmodial Activity : Chlorophenyl and nitrophenyl derivatives exhibit IC₅₀ values <1 μM against Plasmodium falciparum, outperforming chloroquine in some cases .
  • Kinase Inhibition : Methylphenyl derivatives act as ATP-competitive inhibitors in kinases like p70S6K1, with the oxadiazole amine serving as a hinge-binding motif .

Energetic and Material Properties

  • High Energy Density : Nitro- and azo-substituted derivatives (e.g., 4-nitrophenyl, 4,4′-azobis) have detonation velocities >8,500 m/s and low sensitivity, making them viable alternatives to HMX .
  • Thermal Stability : Melting points correlate with substituent bulkiness. Pyrrole derivatives (mp 93–94°C) are less stable than nitro-substituted analogs (decompose >200°C) .

Limitations and Challenges

  • Synthetic Complexity : Bis-pyrrole derivatives (e.g., 3,4-bis(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazole) are unstable under reflux conditions, limiting scalability .
  • Toxicity : Some nitro derivatives induce hepatotoxicity, necessitating structural optimization for drug development .

Q & A

Q. What synthetic routes enable the incorporation of this compound into hybrid heterocyclic scaffolds?

  • Methodological Answer : Utilize click chemistry (CuAAC) to graft oxadiazole-amine onto triazole or benzoxazole cores. For example, react propargyl-oxadiazole derivatives with azides under Cu(I) catalysis. Characterize hybrid structures via 2D NMR (HSQC, HMBC) to confirm regiochemistry .

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